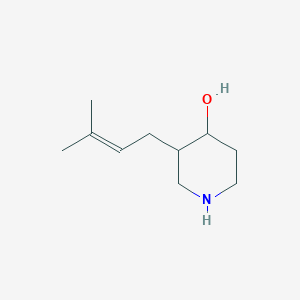
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a piperidine ring substituted with a 3-methylbut-2-en-1-yl group at the 3-position and a hydroxyl group at the 4-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 3-methylbut-2-ene and piperidine.
Reaction Conditions: The reaction involves the formation of a piperidine ring through a cyclization process. This can be achieved using various methods, including the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods: On an industrial scale, the compound can be synthesized through optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts and controlled reaction environments to achieve the desired product.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the piperidine ring, to form derivatives with different functional groups.
Substitution: Substitution reactions can occur at the nitrogen atom of the piperidine ring, leading to the formation of various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Substituted piperidines with different alkyl or aryl groups.
科学的研究の応用
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of piperidines with biological targets.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and materials.
作用機序
The mechanism by which 3-(3-Methylbut-2-en-1-yl)piperidin-4-ol exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
類似化合物との比較
3-(3-Methylbut-2-en-1-yl)piperidin-4-ol can be compared with other similar compounds, such as:
Piperidine: The parent compound without any substituents.
3-Methylpiperidine: Piperidine with a methyl group at the 3-position.
4-Hydroxypiperidine: Piperidine with a hydroxyl group at the 4-position.
Uniqueness: The presence of both the 3-methylbut-2-en-1-yl group and the hydroxyl group on the piperidine ring makes this compound unique compared to other piperidines. This combination of functional groups can lead to distinct chemical and biological properties.
特性
IUPAC Name |
3-(3-methylbut-2-enyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-8(2)3-4-9-7-11-6-5-10(9)12/h3,9-12H,4-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHFACGOUUDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1CNCCC1O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














